1-(4-(Oxetan-3-YL)phenyl)ethanamine
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Overview
Description
1-(4-(Oxetan-3-YL)phenyl)ethanamine is an organic compound featuring an oxetane ring attached to a phenyl group, which is further connected to an ethanamine moiety The oxetane ring, a four-membered cyclic ether, is known for its strained structure and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Oxetan-3-YL)phenyl)ethanamine typically involves the formation of the oxetane ring followed by its attachment to the phenyl and ethanamine groups. One common method includes the Paternò–Büchi reaction, where a carbonyl compound reacts with an alkene under UV light to form the oxetane ring . Another approach involves the cyclization of diols or halohydrins .
Industrial Production Methods: Industrial production of oxetane derivatives often employs high-yield cyclization reactions and efficient purification techniques. The use of catalysts and optimized reaction conditions ensures scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Oxetan-3-YL)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The phenyl group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of hydroxylated or carbonyl-containing products.
Reduction: Ring-opened alcohols or amines.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
1-(4-(Oxetan-3-YL)phenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals with improved properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Oxetan-3-YL)phenyl)ethanamine involves its interaction with molecular targets through the oxetane ring. The strained ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. This compound can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Oxetane: The parent compound with a simple four-membered ring.
Azetidine: A similar four-membered ring compound with a nitrogen atom instead of oxygen.
Epoxide: A three-membered cyclic ether with similar reactivity but different ring strain.
Uniqueness: 1-(4-(Oxetan-3-YL)phenyl)ethanamine stands out due to its unique combination of the oxetane ring and phenyl-ethanamine structure. This combination imparts distinct physicochemical properties and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-[4-(oxetan-3-yl)phenyl]ethanamine |
InChI |
InChI=1S/C11H15NO/c1-8(12)9-2-4-10(5-3-9)11-6-13-7-11/h2-5,8,11H,6-7,12H2,1H3 |
InChI Key |
WMPQPHUIQKMBQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2COC2)N |
Origin of Product |
United States |
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